molecular formula C24H21N5O2 B2588759 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-56-0

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2588759
CAS No.: 921880-56-0
M. Wt: 411.465
InChI Key: XHHOORCFUZIUAV-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
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Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolopyridines, characterized by a complex structure that includes an indole moiety. Its chemical formula is C21H22N4O2C_{21}H_{22}N_4O_2, with a molecular weight of approximately 378.43 g/mol. The structure can be depicted as follows:

N 2 1H indol 3 yl ethyl 5 methyl 3 oxo 2 phenyl 3 5 dihydro 2H pyrazolo 4 3 c pyridine 7 carboxamide\text{N 2 1H indol 3 yl ethyl 5 methyl 3 oxo 2 phenyl 3 5 dihydro 2H pyrazolo 4 3 c pyridine 7 carboxamide}

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, suggesting a promising therapeutic index for further development in oncology .

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Enzyme Activity : It exhibits inhibitory effects on key metabolic enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases .
  • Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .

In Vitro Studies

In vitro studies have revealed that N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo exhibits a dose-dependent response in inhibiting cancer cell growth. The following table summarizes some key findings from various studies:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)27.3Apoptosis induction
HCT116 (Colon)6.2Caspase pathway activation
T47D (Breast)43.4Enzyme inhibition

In Vivo Studies

While in vitro data are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary research suggests potential anti-tumor activity; however, further investigations are required to confirm these findings and assess safety profiles.

Case Studies

Several case studies have documented the effects of pyrazolo[4,3-c]pyridine derivatives on various diseases:

  • Breast Cancer Treatment : A study involving a series of pyrazolo derivatives demonstrated significant tumor regression in xenograft models when treated with N-(2-(1H-indol-3-yl)ethyl)-5-methyl compounds.
  • Neuroprotection : Research indicates that compounds with similar structures can protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting their potential role in treating neurodegenerative disorders .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-28-14-19(22-20(15-28)24(31)29(27-22)17-7-3-2-4-8-17)23(30)25-12-11-16-13-26-21-10-6-5-9-18(16)21/h2-10,13-15,26H,11-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOORCFUZIUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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